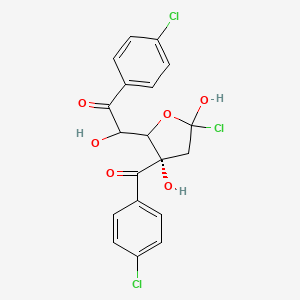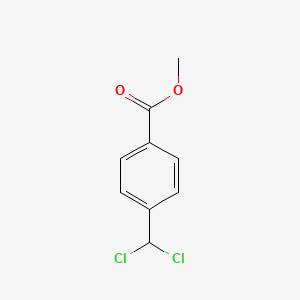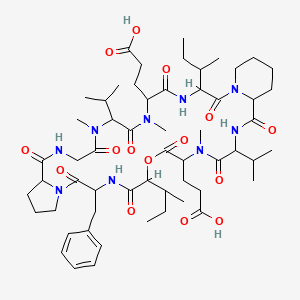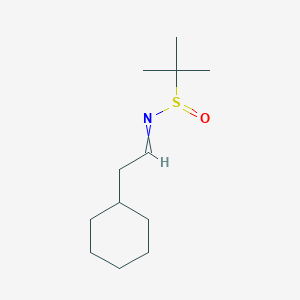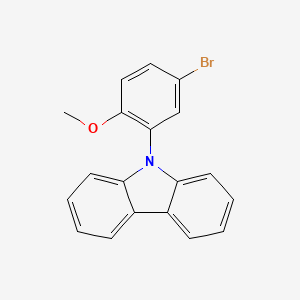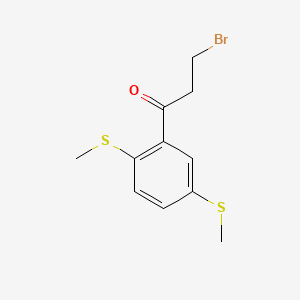![molecular formula C15H7F6NO2 B14077467 4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)
4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of trifluoromethoxy groups attached to a biphenyl core with a carbonitrile substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitro-4,4’-bis(trifluoromethoxy)-1,1’-biphenyl with suitable reagents to introduce the carbonitrile group . The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diamino-2,2’-bis(trifluoromethoxy)benzidine: This compound has similar trifluoromethoxy groups but differs in the presence of amino groups instead of a carbonitrile group.
2,2’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-4,4’-diamine: Another similar compound with trifluoromethoxy groups and amino substituents.
Uniqueness
4,4’-Bis(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications. The combination of trifluoromethoxy and carbonitrile groups makes it a versatile compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C15H7F6NO2 |
|---|---|
Peso molecular |
347.21 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)-5-[4-(trifluoromethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6NO2/c16-14(17,18)23-12-4-1-9(2-5-12)10-3-6-13(11(7-10)8-22)24-15(19,20)21/h1-7H |
Clave InChI |
AJVKANPUPUYAQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)C#N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


